Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-
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Overview
Description
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is an organic compound with the molecular formula C12H14N2O5. It is a derivative of glycine, where the amino group is substituted with a benzyloxycarbonyl group and a butyl group. This compound is often used in peptide synthesis and as a protecting group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- typically involves the reaction of glycine with benzyl chloroformate and butylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then reacts with butylamine to form the final product.
Industrial Production Methods
Industrial production of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- involves its role as a protecting group. The benzyloxycarbonyl group shields the amino group from reacting with other reagents, allowing selective reactions to occur at other functional groups. This selective protection is crucial in the synthesis of complex molecules, such as peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteine
- N-[(Benzyloxy)carbonyl]-L-lysine
- N-[(Benzyloxy)carbonyl]-glycine
Uniqueness
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is unique due to the presence of the butyl group, which provides additional steric hindrance and hydrophobicity. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
2-[butyl(phenylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-15(10-13(16)17)14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFKQORWVHODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556775 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-N-butylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118988-08-2 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-N-butylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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